molecular formula C23H27NO B8238660 Mahanimbilol CAS No. 77156-13-9

Mahanimbilol

Cat. No. B8238660
CAS RN: 77156-13-9
M. Wt: 333.5 g/mol
InChI Key: JSSIAXXILAGJKE-FOWTUZBSSA-N
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Description

Mahanimbilol is a carbazole alkaloid . It has a molecular formula of C23H27NO and a molecular weight of 333.47 . It is used in various biological and chemical research .

Scientific Research Applications

Mahanimbilol in Traditional Medicine and Neuroprotection

  • Mahanimbilol, isolated from the stem bark of Murraya koenigii, has been identified as a biogenetic precursor of various carbazole alkaloids. Its role in traditional medicine, particularly in neuroprotective applications, has been a subject of interest (Reisch et al., 1994).
  • In a study focused on neuroprotection, mahanimbilol demonstrated efficacy in protecting against lipopolysaccharides-induced neuroinflammation and memory impairment in mice. This suggests its potential as a neuroprotective agent, highlighting its impact on central cholinergic transmission and inflammatory pathways (Azahan et al., 2020).

Anticancer Potential

  • Research has also explored the anticancer properties of mahanimbilol. It's been found to exhibit significant anti-cancer effects, particularly in the context of human bladder cancer cells. The mechanism involves induction of apoptosis, cell cycle arrest, and autophagy (Xie et al., 2020).
  • Another study demonstrated the cytotoxicity of mahanimbilol in human breast cancer cells, indicating its potential as a therapeutic compound against breast cancer through apoptosis induction and anti-invasive action (Hobani, 2022).

Metabolic and Wound Healing Effects

  • Mahanimbilol's impact on metabolic health has been noted, particularly in high-fat diet-induced obesity. It was found to prevent hyperlipidemia and fat accumulation, suggesting a potential role in managing obesity-related complications (Jagtap et al., 2017).
  • In the context of wound healing, mahanimbilol was found to facilitate and accelerate the healing process, indicating its potential application in topical treatments for skin injuries and wounds (Nagappan et al., 2012).

properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methyl-9H-carbazol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-15(2)8-7-9-16(3)12-13-19-22-20(14-17(4)23(19)25)18-10-5-6-11-21(18)24-22/h5-6,8,10-12,14,24-25H,7,9,13H2,1-4H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIAXXILAGJKE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)CC=C(C)CCC=C(C)C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169727
Record name 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mahanimbilol

CAS RN

77156-13-9
Record name 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77156-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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